molecular formula C24H18N12 B13743574 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene

1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene

Cat. No.: B13743574
M. Wt: 474.5 g/mol
InChI Key: JMVKQZSXGATQNJ-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene is a compound with the molecular formula C24H18N12 and a molecular weight of 474.48 g/mol . It is characterized by the presence of six imidazole groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene typically involves the reaction of benzene with imidazole under specific conditions. One common method involves the use of a catalyst to facilitate the attachment of imidazole groups to the benzene ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce derivatives with different functional groups attached to the benzene ring .

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene involves its ability to coordinate with metal ions through its imidazole groups. This coordination can influence various molecular pathways and targets, depending on the specific application. For example, in catalysis, the compound can facilitate reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene is unique due to the presence of six imidazole groups, which provides multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and other advanced materials .

Properties

Molecular Formula

C24H18N12

Molecular Weight

474.5 g/mol

IUPAC Name

1-[2,3,4,5,6-penta(imidazol-1-yl)phenyl]imidazole

InChI

InChI=1S/C24H18N12/c1-7-31(13-25-1)19-20(32-8-2-26-14-32)22(34-10-4-28-16-34)24(36-12-6-30-18-36)23(35-11-5-29-17-35)21(19)33-9-3-27-15-33/h1-18H

InChI Key

JMVKQZSXGATQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=C(C(=C(C(=C2N3C=CN=C3)N4C=CN=C4)N5C=CN=C5)N6C=CN=C6)N7C=CN=C7

Origin of Product

United States

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